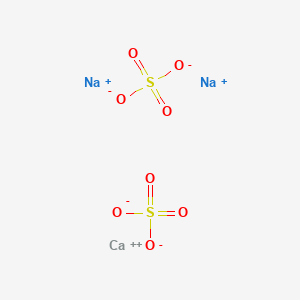![molecular formula C6H8N4.2(HCl) B1149240 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-52-1](/img/structure/B1149240.png)
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves multistep reactions starting from basic pyrimidine or pyrroline precursors. A key step in synthesizing highly substituted pyrrolopyrimidines involves cyclization reactions, forming the core structure. For example, Xiang et al. (2012) described the synthesis of highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, involving a cyclization reaction with an iminium intermediate (Xiang et al., 2012).
Molecular Structure Analysis
Pyrrolopyrimidines have a complex molecular structure that allows for a variety of chemical interactions. The presence of nitrogen atoms in the pyrimidine ring and the pyrroline part of the molecule contributes to its reactivity and binding capabilities. Jørgensen et al. (1985) explored the synthesis of substituted pyrrolopyrimidines, highlighting the structural versatility of this compound class (Jørgensen, Girgis, & Pedersen, 1985).
Chemical Reactions and Properties
Pyrrolopyrimidines can undergo various chemical reactions, including substitutions and cyclizations, due to the presence of reactive sites in the molecule. Vincetti et al. (2019) studied the reactivity of dichlorofuro[3,4-d]pyrimidin-7-one, a related compound, demonstrating the potential for generating substituted pyrimidines (Vincetti, Costantino, Martina, & Radi, 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : Research has led to the preparation of new types of compounds in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, including 6-acyl derivatives and various hydroxy, mercapto, amino derivatives. These compounds are synthesized from intermediates such as 4-cyano- or 4-carbethoxy-1-acyl-3-amino-3-pyrroline, demonstrating the chemical versatility and synthetic accessibility of the pyrrolopyrimidine scaffold (Sheradsky & Southwick, 1967).
Antiviral Activity : Derivatives of pyrrolo[3,4-d]pyrimidine have shown antiviral activities, notably against HSV1 and HSV2 in cell culture. This highlights the potential of these compounds in the development of new antiviral drugs (Legraverend et al., 1985).
Biological Activities and Potential Applications
Kinase Research : Pyrrolo[3,4-d]pyrimidin-6-ones have been applied in kinase research, indicating their utility as scaffolds for the development of kinase inhibitors. These compounds can play a significant role in targeted cancer therapies and other diseases where kinase activity is dysregulated (Cheung et al., 2001).
Neurotropic Activity : Some pyrrolopyrimidin-4-ones have shown neurotropic activity, suggesting potential applications in the treatment of neurological disorders. These findings pave the way for further research into their mechanism of action and therapeutic potential (Zaliznaya et al., 2020).
Antifolate Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, making them potential candidates for anticancer agents. This research demonstrates the ability of these compounds to overcome resistance and reduce toxicity compared to existing treatments (Gangjee et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6-9-2-4-1-8-3-5(4)10-6;;/h2,8H,1,3H2,(H2,7,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFIDIYCKHAEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | |
CAS RN |
157327-52-1 |
Source


|
| Record name | 5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

